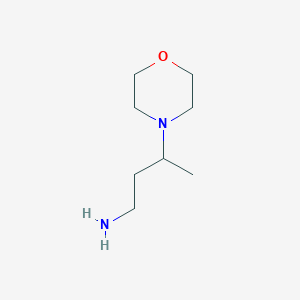

3-Morpholin-4-ylbutan-1-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-ylbutan-1-amine typically involves the reaction of morpholine with butylamine under specific conditions. One common method includes the coupling of morpholine with butylamine in the presence of a suitable catalyst, followed by cyclization and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Morpholin-4-ylbutan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms or derivatives.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of 3-Morpholin-4-ylbutan-1-amine exhibit significant anticancer properties. For instance, studies have shown that compounds containing the morpholine moiety can inhibit cancer cell proliferation and migration. Specifically, one study reported that certain derivatives demonstrated a marked reduction in polymerized actin, indicating their potential role in inhibiting cancer cell migration . This suggests that this compound could be explored further as a scaffold for developing new anticancer agents.

Neurological Disorders

The compound has also been investigated for its potential therapeutic effects in neurological disorders. Morpholine derivatives have been associated with neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in this area .

Drug Development

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its derivatives are being explored as potential treatments for diseases related to angiogenesis, such as cancer and diabetic retinopathy . The versatility of the morpholine ring allows for modifications that can enhance biological activity or selectivity toward specific targets.

Biocatalysis

Recent advancements in biocatalysis have utilized this compound in enzyme-catalyzed reactions. The compound's structural features make it suitable for immobilization on magnetic nanoparticles, which can enhance reaction efficiency and selectivity in synthetic processes . This application highlights the compound's role in green chemistry and sustainable practices.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of morpholine-containing compounds, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting strong potential for further development into therapeutic agents .

Case Study 2: Neurological Research

Another study focused on the neuroprotective effects of morpholine derivatives, including this compound. The findings demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, supporting their use as potential treatments for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 3-Morpholin-4-ylbutan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 3-Morpholin-4-ylbutan-1-amine include:

- 3-(Morpholin-4-yl)propan-1-amine

- 3-(Morpholin-4-yl)pentan-1-amine

- 3-(Morpholin-4-yl)hexan-1-amine

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound for research and industrial purposes .

Activité Biologique

3-Morpholin-4-ylbutan-1-amine, a compound characterized by its morpholine ring and butylamine structure, has garnered attention in various fields of biological research due to its potential biological activities. This article delves into its mechanisms of action, applications in scientific research, and comparative biological activity with similar compounds.

Chemical Structure and Properties

This compound (C8H18N2O) features a morpholine ring attached to a butan-1-amine chain. This unique structure allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound acts as a ligand for certain molecular targets, influencing various biochemical pathways:

- Enzyme Modulation : It can inhibit the activity of pro-inflammatory cytokines, which is crucial in inflammatory diseases.

- Receptor Interaction : The compound's structure allows it to bind effectively to receptors involved in neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Comparative studies have shown its effectiveness against various bacterial and fungal strains.

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 20 | 32 | 64 |

| Escherichia coli | 18 | 16 | 32 |

| Candida albicans | 22 | 8 | 16 |

These results suggest that the compound can be an effective agent in treating infections caused by these pathogens .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders. The compound's ability to inhibit cytokine release contributes to its therapeutic potential.

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study investigated the effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 production, indicating its potential for managing inflammatory responses in clinical settings.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against a panel of clinical isolates. The compound demonstrated potent activity against resistant strains of Staphylococcus aureus, suggesting its utility as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Morpholine | Limited antimicrobial activity | Non-specific interactions |

| 4-Morpholinobutan-1-ol | Moderate anti-inflammatory effects | Inhibition of cytokine release |

| 3-Amino-N-(morpholin-4-yl)butanamide | Strong anti-inflammatory and antimicrobial effects | Modulation of enzyme activity |

This table highlights the unique biological profile of this compound compared to other compounds, emphasizing its dual role in antimicrobial and anti-inflammatory activities .

Propriétés

IUPAC Name |

3-morpholin-4-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2-3-9)10-4-6-11-7-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDKXUODLOYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602097 | |

| Record name | 3-(Morpholin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776329-10-3 | |

| Record name | 3-(Morpholin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.